2,2-Diaminoheptanedioic acid

Description

Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.

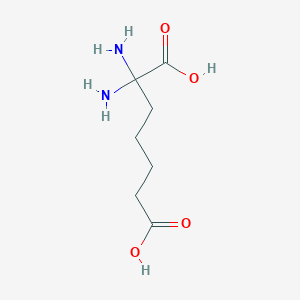

A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diaminopimelic Acid: Structure, Stereoisomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall in many species. Its unique seven-carbon backbone with amino groups at the second and sixth positions gives rise to three distinct stereoisomers, each with specific biological roles and physicochemical properties. This technical guide provides a comprehensive overview of the structure of DAP and its stereoisomers, detailed experimental protocols for their analysis, and an in-depth look at their pivotal role in peptidoglycan biosynthesis and as a target for novel antimicrobial agents.

Introduction

2,6-Diaminopimelic acid is a dicarboxylic acid that plays a central role in the biochemistry of numerous bacteria. It is a key component of the peptidoglycan layer of the cell wall, particularly in Gram-negative bacteria, and serves as the immediate precursor to lysine in the bacterial biosynthesis pathway.[1] The presence and specific stereochemistry of DAP in the cell wall are important chemotaxonomic markers for the classification of bacteria.[2] Understanding the structure, properties, and biological functions of DAP and its stereoisomers is paramount for the development of new antibiotics that target bacterial cell wall synthesis.

Structure and Stereoisomers of 2,6-Diaminopimelic Acid

2,6-Diaminopimelic acid (IUPAC name: 2,6-diaminoheptanedioic acid) is a seven-carbon aliphatic dicarboxylic acid with two chiral centers at the α and α' carbons (C2 and C6). This results in the existence of three stereoisomers: two enantiomers, (2S,6S)-2,6-diaminopimelic acid (LL-DAP) and (2R,6R)-2,6-diaminopimelic acid (DD-DAP), and a meso-compound, (2R,6S)-2,6-diaminopimelic acid (meso-DAP).[3] The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.

Physicochemical Properties

The stereochemistry of DAP isomers influences their physical and chemical properties. While comprehensive data for each pure stereoisomer is not always readily available in a single source, the following table summarizes key physicochemical properties based on available literature.

| Property | LL-DAP | DD-DAP | meso-DAP | Mixture of Isomers |

| Molecular Formula | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ | C₇H₁₄N₂O₄ |

| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol [4] |

| Melting Point | >300 °C (dec.) | >300 °C (dec.) | ~295 °C (dec.) | ~295 °C (dec.)[5] |

| Solubility in Water | Soluble | Soluble[6] | Soluble | Soluble[7][8][9][10][11] |

| pKa Values (Predicted) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino) | 2.20 (carboxyl), 9.9 (amino)[5] |

| Specific Optical Rotation | Positive (+) | Negative (-) | 0° | Variable |

Experimental Protocols

Accurate identification and quantification of DAP stereoisomers are crucial for microbiological and biochemical research. Below are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This protocol is adapted from methods used for the chemotaxonomy of actinomycetes.

Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP.

Principle: Chiral derivatization of the amino groups followed by reversed-phase HPLC allows for the separation of the diastereomeric derivatives.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

-

Methanol (HPLC grade)

-

Ammonium phosphate

-

Standard solutions of LL-DAP, DD-DAP, and meso-DAP

-

Bacterial cell wall hydrolysate sample

Procedure:

-

Sample Preparation (Cell Wall Hydrolysis):

-

Wash bacterial cells with distilled water and dry them.

-

Hydrolyze the whole cells or purified cell walls with 6N HCl at 100°C for 4-18 hours in a sealed tube.

-

Remove HCl by evaporation under reduced pressure.

-

Dissolve the hydrolysate in a known volume of distilled water.

-

-

Derivatization:

-

To an aliquot of the hydrolysate or standard solution, add a solution of GITC in acetone.

-

Incubate the mixture at 37°C for 1 hour.

-

Evaporate the solvent to dryness.

-

Dissolve the residue in the mobile phase for HPLC injection.

-

-

HPLC Analysis:

-

Mobile Phase: Methanol: 20 mM ammonium phosphate (pH 5.0) = 40:60 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 250 nm

-

Temperature: 45°C

-

Inject the derivatized sample and standards.

-

Identify and quantify the peaks by comparing retention times and peak areas with the standards.

-

Thin-Layer Chromatography (TLC) for Stereoisomer Analysis

This protocol provides a simpler, qualitative method for DAP isomer identification.[12]

Objective: To separate and identify DAP stereoisomers in bacterial hydrolysates.

Principle: The different stereoisomers exhibit different mobilities on a cellulose stationary phase with a specific solvent system.

Materials:

-

Cellulose TLC plates

-

Developing tank

-

Capillary tubes for spotting

-

Ninhydrin spray reagent (0.2% in acetone)

-

Standard solutions of LL-DAP, DD-DAP, and meso-DAP

-

Bacterial cell wall hydrolysate sample

Procedure:

-

Sample Preparation: Prepare cell wall hydrolysate as described in the HPLC protocol.

-

TLC Plate Preparation: Lightly draw a pencil line about 1.5 cm from the bottom of the cellulose TLC plate.

-

Spotting: Using a capillary tube, spot small amounts of the standards and the sample hydrolysate on the pencil line.

-

Development:

-

Solvent System: Methanol : Pyridine : 6N HCl : Water (80:10:4:26, v/v/v/v)

-

Pour the solvent system into the developing tank to a depth of about 0.5 cm.

-

Place the spotted TLC plate in the tank, ensuring the spots are above the solvent level.

-

Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the tank and mark the solvent front with a pencil.

-

Dry the plate completely in a fume hood.

-

Spray the plate with the ninhydrin reagent.

-

Heat the plate at 100°C for 5-10 minutes until colored spots appear.

-

-

Analysis: Compare the Rf values of the spots in the sample with those of the standards to identify the DAP isomers present.

Enzymatic Assay for meso-Diaminopimelic Acid

This protocol is based on the specific enzymatic activity of meso-diaminopimelate decarboxylase.

Objective: To specifically quantify meso-DAP in a sample.

Principle: meso-Diaminopimelate decarboxylase specifically converts meso-DAP to L-lysine and CO₂. The amount of CO₂ produced can be measured manometrically, or the disappearance of meso-DAP can be quantified by other methods.

Materials:

-

meso-Diaminopimelate decarboxylase (from Bacillus sphaericus)

-

Warburg manometer or other CO₂ detection system

-

Phosphate buffer (pH 7.0)

-

Sample containing DAP isomers

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the sample, phosphate buffer, and a suitable amount of meso-diaminopimelate decarboxylase.

-

Include a control vessel with heat-inactivated enzyme.

-

-

Incubation: Incubate the vessels at 37°C.

-

Measurement:

-

If using a manometer, measure the volume of CO₂ evolved over time.

-

Alternatively, stop the reaction at different time points by adding acid (e.g., trichloroacetic acid) and measure the remaining meso-DAP using HPLC or TLC.

-

-

Calculation: The amount of meso-DAP in the sample is proportional to the amount of CO₂ produced or the amount of meso-DAP consumed.

Biological Role in Peptidoglycan Biosynthesis

meso-DAP is a critical component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria. It is incorporated into the pentapeptide side chain that cross-links the glycan strands, providing rigidity and shape to the bacterial cell.[13][14]

The biosynthesis of the peptidoglycan monomer unit occurs in the cytoplasm. The Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc).[15][16] Specifically, the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase, MurE, catalyzes the ATP-dependent addition of meso-DAP to the UDP-MurNAc-dipeptide.[17]

Once the UDP-MurNAc-pentapeptide is synthesized, it is transferred to a lipid carrier and transported across the cytoplasmic membrane. In the periplasm, the glycan chains are polymerized, and the peptide side chains are cross-linked. In many Gram-negative bacteria, the cross-link is formed between the D-alanine at position 4 of one peptide stem and the ε-amino group of the meso-DAP at position 3 of an adjacent peptide stem.[1][14][18][19][20][21][22] This reaction is catalyzed by D,D-transpeptidases (also known as penicillin-binding proteins, PBPs). Some bacteria also possess L,D-transpeptidases that form a cross-link between the meso-DAP residues of two adjacent peptide stems.[1][18][19][20]

Significance in Drug Development

The essential role of DAP in bacterial cell wall synthesis and its absence in eukaryotes make the DAP biosynthetic and incorporation pathways attractive targets for the development of novel antibiotics.[17] Inhibitors of enzymes such as MurE or the transpeptidases that recognize DAP-containing substrates could selectively disrupt bacterial growth. Furthermore, understanding the structural requirements for these enzymes can aid in the rational design of potent and specific inhibitors.

Conclusion

2,6-Diaminopimelic acid and its stereoisomers are molecules of fundamental importance in microbiology. Their unique structural features and central role in bacterial physiology underscore their significance as taxonomic markers and as targets for antimicrobial drug discovery. The analytical methods detailed in this guide provide a framework for researchers to accurately identify and quantify these crucial molecules, paving the way for a deeper understanding of bacterial cell wall biology and the development of next-generation therapeutics.

References

- 1. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of auxotrophic mutants to isolate LL- or DD-isomers of 2,6-diaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 5. 2,6-DIAMINOPIMELIC ACID | 583-93-7 [chemicalbook.com]

- 6. toku-e.com [toku-e.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2,6-Diaminopimelic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 9. 2,6-Diaminopimelic acid, 96% | Fisher Scientific [fishersci.ca]

- 10. 2,6-Diaminopimelic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. scbt.com [scbt.com]

- 12. Practical thin layer chromatography techniques for diaminopimelic acid and whole cell sugar analyses in the classification of environmental actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]

- 19. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clostridioides difficile canonical L,D-transpeptidases catalyze a novel type of peptidoglycan cross-links and are not required for beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forming Cross-Linked Peptidoglycan from Synthetic Gram-Negative Lipid II | CoLab [colab.ws]

- 22. Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of LL- and DD-Diaminopimelic Acid in Bacterial Physiology and as Antimicrobial Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP), a non-proteinogenic amino acid, is a cornerstone of bacterial physiology, playing indispensable roles in the structural integrity of the cell wall and the biosynthesis of the essential amino acid L-lysine. The stereoisomers of DAP, particularly LL-diaminopimelic acid (LL-DAP) and meso-diaminopimelic acid (meso-DAP), which contains a DD-center, are central to these processes. Their absence in mammalian biochemistry makes the enzymes involved in their synthesis and utilization highly attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the distinct and interconnected roles of LL-DAP and DD-DAP (as a component of meso-DAP), detailing their positions in biochemical pathways, their critical functions in peptidoglycan structure, and their emerging role in host-pathogen interactions. This document consolidates quantitative data, presents detailed experimental protocols for their study, and visualizes key pathways and workflows to serve as a critical resource for professionals in the fields of microbiology, biochemistry, and drug discovery.

Introduction

Diaminopimelic acid is a seven-carbon dicarboxylic diamino acid that exists in three stereoisomeric forms: LL-DAP, DD-DAP, and meso-DAP. While all three isomers are biochemically relevant, LL-DAP and meso-DAP are the most significant in bacterial metabolism. Meso-DAP is a key component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria, where it participates in the cross-linking of glycan strands, providing essential rigidity and shape to the bacterial cell.[1][2] LL-DAP serves as a crucial intermediate in the biosynthesis of both meso-DAP and L-lysine.[3] The metabolic pathways responsible for DAP synthesis are unique to prokaryotes, making them prime targets for the development of antibiotics with high selectivity and low host toxicity.[3] Understanding the precise roles of LL-DAP and DD-DAP is therefore fundamental to exploiting these pathways for therapeutic intervention.

Biochemical Pathways Involving LL- and DD-Diaminopimelic Acid

Bacteria have evolved several distinct pathways for the synthesis of diaminopimelic acid, all of which converge on the production of LL-DAP, which is then epimerized to meso-DAP. The primary pathways are the succinylase and dehydrogenase pathways.

The Succinylase Pathway

The most common DAP biosynthesis route in Gram-negative bacteria is the succinylase pathway. This multi-enzyme pathway begins with the condensation of L-aspartate-semialdehyde and pyruvate and proceeds through a series of succinylated intermediates to produce LL-DAP. The final step in the formation of the peptidoglycan building block is the epimerization of LL-DAP to meso-DAP by the enzyme diaminopimelate epimerase (DapF).[3]

The Dehydrogenase Pathway

A more direct route to meso-DAP is the dehydrogenase pathway, which utilizes the enzyme diaminopimelate dehydrogenase (Ddh). This enzyme catalyzes the direct conversion of tetrahydrodipicolinate to meso-DAP in a single, NAD(P)H-dependent reductive amination step.[4]

Roles in Peptidoglycan Structure and Synthesis

The bacterial cell wall is a vital structure that protects the cell from osmotic stress and dictates its shape. Peptidoglycan, the primary component of the cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.

LL-Diaminopimelic Acid as a Precursor

LL-DAP is the direct precursor to meso-DAP, which is incorporated into the pentapeptide stem of the peptidoglycan monomer. In Escherichia coli, a dapF mutant lacking diaminopimelate epimerase accumulates a large intracellular pool of LL-DAP.[5] This mutant can incorporate LL-DAP into its peptidoglycan, but this leads to reduced cross-linking and structural defects in the cell wall.[5]

meso-Diaminopimelic Acid (containing a DD-center) in Peptidoglycan Cross-linking

In most Gram-negative bacteria, the third amino acid of the pentapeptide stem is meso-DAP. The cross-linking of peptidoglycan chains occurs via a transpeptidation reaction where the D-alanine at position four of one peptide stem forms a peptide bond with the ε-amino group of the meso-DAP at position three of an adjacent peptide stem.[2][6] This (4->3) cross-link is critical for the formation of a rigid, three-dimensional peptidoglycan sacculus.[7]

Role in Host-Pathogen Interactions and Signaling

Beyond its structural role, meso-DAP is also a key pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.

NOD1 Signaling Pathway

The intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), specifically recognizes a substructure of peptidoglycan containing meso-DAP, namely γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[8][9] Upon recognition of iE-DAP in the host cell cytoplasm, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2.[10] This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[8] The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response to bacterial infection.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Incorporation of LL-diaminopimelic acid into peptidoglycan of Escherichia coli mutants lacking diaminopimelate epimerase encoded by dapF [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Diaminopimelic Acid Biosynthesis Pathways in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. It also serves as the immediate precursor to lysine in the bacterial biosynthesis pathway.[1][2] The enzymes involved in DAP biosynthesis are absent in mammals, making them attractive targets for the development of novel antimicrobial agents.[3][4] This guide provides a detailed overview of the known DAP biosynthesis pathways in bacteria, presenting quantitative data, experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers in the field.

Bacteria have evolved four distinct pathways to synthesize meso-diaminopimelic acid (meso-DAP), the final precursor for both peptidoglycan and lysine biosynthesis. These pathways, which diverge from the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDP), are the succinylase pathway, the acetylase pathway, the dehydrogenase pathway, and the aminotransferase pathway.

The Acylase Pathways: Succinylase and Acetylase

The acylase pathways involve the protection of one of the amino groups of a DAP precursor by an acyl group (succinyl or acetyl) to ensure the correct stereochemistry of the final product.

The Succinylase Pathway

The succinylase pathway is the most widespread DAP biosynthesis route in bacteria, notably utilized by Escherichia coli and Mycobacterium tuberculosis.[5] This pathway involves four enzymatic steps to convert THDP to LL-DAP, which is then epimerized to meso-DAP.

Enzymatic Steps:

-

Tetrahydrodipicolinate N-succinyltransferase (DapD): Catalyzes the transfer of a succinyl group from succinyl-CoA to THDP.

-

N-succinyl-L-2-amino-6-oxopimelate aminotransferase (DapC): Mediates the transamination of the keto group to an amino group.

-

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Removes the succinyl protecting group to yield LL-DAP.[3]

-

Diaminopimelate epimerase (DapF): Catalyzes the epimerization of LL-DAP to meso-DAP.[1]

The Acetylase Pathway

The acetylase pathway is analogous to the succinylase pathway but utilizes acetyl-CoA for the initial acylation step. This pathway is found in certain bacteria, such as Bacillus subtilis.[5][6] The enzymes involved are functionally equivalent to those in the succinylase pathway but specific to acetylated intermediates.

Enzymatic Steps:

-

Tetrahydrodipicolinate N-acetyltransferase: Catalyzes the transfer of an acetyl group from acetyl-CoA to THDP.

-

N-acetyl-aminoketopimelate aminotransferase: Mediates the transamination reaction.

-

N-acetyl-diaminopimelate deacetylase: Removes the acetyl group to yield LL-DAP.

-

Diaminopimelate epimerase (DapF): Converts LL-DAP to meso-DAP.

The Dehydrogenase Pathway

The dehydrogenase pathway is a more direct route to meso-DAP, bypassing the acylation, deacylation, and epimerization steps. This pathway is prominent in certain bacteria like Corynebacterium glutamicum and some Bacillus species.[7][8] It involves a single enzymatic step catalyzed by meso-diaminopimelate dehydrogenase (Ddh).

Enzymatic Step:

-

meso-Diaminopimelate Dehydrogenase (Ddh): Catalyzes the reductive amination of THDP directly to meso-DAP using ammonium as the nitrogen source and NADPH as the reductant.

The Aminotransferase Pathway

The aminotransferase pathway, also known as the DapL pathway, represents another streamlined route for DAP biosynthesis. It is found in a variety of bacteria, including Chlamydia and cyanobacteria, as well as in plants.[9][10] This pathway utilizes an LL-diaminopimelate aminotransferase (DapL) to directly convert THDP to LL-DAP.

Enzymatic Steps:

-

LL-Diaminopimelate aminotransferase (DapL): Catalyzes the transamination of THDP to LL-DAP using glutamate as the amino donor.

-

Diaminopimelate epimerase (DapF): Converts LL-DAP to meso-DAP.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the various DAP biosynthesis pathways.

Table 1: Kinetic Parameters of DAP Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| DapA | Escherichia coli | Pyruvate | 0.17 - 0.23 | - | [2][9] |

| Escherichia coli | L-Aspartate-β-semialdehyde | - | - | [2] | |

| Mycobacterium tuberculosis | Pyruvate | - | - | [4] | |

| Mycobacterium tuberculosis | L-Aspartate-β-semialdehyde | 0.43 | 4.42 (μmol·s⁻¹·mg⁻¹) | [4] | |

| DapB | Mycobacterium tuberculosis | NADH | 0.0032 | - | [11] |

| Mycobacterium tuberculosis | NADPH | 0.0118 | - | [11] | |

| DapD | Serratia marcescens | 2-Aminopimelate | 1.9 | - | [1] |

| Serratia marcescens | Succinyl-CoA | 0.087 | - | [1] | |

| DapE | Haemophilus influenzae | N-succinyl-L,L-DAP | 1.3 | 200 | [3][12] |

| DapF | Escherichia coli | LL-DAP | 0.124 | 104 | [5] |

| Ddh | Symbiobacterium thermophilum | meso-DAP | - | - | [4] |

| Symbiobacterium thermophilum | Pyruvic acid | - | 1.29 x 10⁴ | [4] | |

| Symbiobacterium thermophilum | NH₄Cl | 120.5 | - | [4] | |

| Ureibacillus thermosphaericus | meso-DAP | 1.6 | - | [13] | |

| Ureibacillus thermosphaericus | NADP⁺ | 0.13 | - | [13] | |

| DapL | Methanocaldococcus jannaschii | LL-DAP | 0.0828 | 0.31 (s⁻¹) | [14] |

| Methanocaldococcus jannaschii | α-Ketoglutarate | 0.42 | - | [14] | |

| Verrucomicrobium spinosum | LL-DAP | 4.0 | 0.46 | [15] |

Table 2: Metabolic Flux Distribution in Corynebacterium glutamicum

| Condition | Dehydrogenase Pathway Flux (%) | Succinylase Pathway Flux (%) | Reference |

| High Ammonium | ~72 (initial) -> 0 (final) | ~28 (initial) -> 100 (final) | [2] |

| Low Ammonium | ~30 | ~70 | [2] |

| Glutamate as N-source | 0 | 100 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAP biosynthesis pathways.

Protocol 1: Expression and Purification of His-tagged DAP Pathway Enzymes

This protocol describes a general method for the expression and purification of His-tagged enzymes from the DAP pathway, which can be adapted for specific proteins.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the gene of interest with an N- or C-terminal His6-tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C. d. Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in His Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to lyse the cells completely. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification: a. Equilibrate a Ni-NTA agarose column with His Binding Buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). e. Analyze the purified protein by SDS-PAGE. f. Dialyze the purified protein against a suitable storage buffer.

Protocol 2: Enzyme Activity Assays

2.1. DapD (Tetrahydrodipicolinate N-succinyltransferase) Coupled Assay: This assay measures the production of Coenzyme A (CoA) using Ellman's reagent (DTNB).

-

Reaction Mixture: 0.1 M Tris-HCl (pH 8.0), 0.5 mM DTNB, 0.2 mM succinyl-CoA, 5 mM 2-aminopimelate (a substrate analog), and purified DapD enzyme.[7]

-

Procedure: Initiate the reaction by adding the enzyme. Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.

2.2. DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) Assay: This assay utilizes a modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP), and ninhydrin to detect the primary amine product.[16]

-

Reaction Mixture: Buffer (e.g., 50 mM HEPES, pH 7.5), N⁶-methyl-L,L-SDAP, and purified DapE enzyme.

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction (e.g., by heating).

-

Add ninhydrin reagent and heat to develop color.

-

Measure the absorbance at 570 nm.

-

2.3. Ddh (meso-Diaminopimelate Dehydrogenase) Assay: This assay measures the consumption or production of NADPH.

-

Reductive Amination (Forward Reaction): 200 mM glycine-KOH (pH 10.5), 100 mM (NH₄)₂SO₄, 0.3 mM NADPH, 5 mM THDP, and crude or purified Ddh enzyme. Monitor the decrease in absorbance at 340 nm.[7]

-

Oxidative Deamination (Reverse Reaction): 200 mM glycine/NaOH (pH 10.5), 2 mM NADP⁺, 4 mM meso-DAP, and crude or purified Ddh enzyme. Monitor the increase in absorbance at 340 nm.[7]

2.4. DapL (LL-Diaminopimelate Aminotransferase) Coupled Assay: This assay measures the reverse reaction (LL-DAP to THDP) by coupling it to the Ddh reaction.

-

Reaction Mixture: 100 mM HEPES-KOH (pH 7.6), 0.3 μmol NADPH, 50 μmol NH₄Cl, 0.5 μmol LL-DAP, 5 μmol 2-oxoglutarate, purified Ddh, and purified DapL.[10]

-

Procedure: Initiate the reaction by adding DapL and monitor the decrease in absorbance at 340 nm as NADPH is consumed by Ddh.

Conclusion

The 2,6-diaminopimelic acid biosynthesis pathways are essential for the survival of many bacterial species and represent a rich source of targets for novel antibacterial drug development. This guide has provided a comprehensive overview of the four known pathways, including their key enzymes, available quantitative data, and detailed experimental protocols. The provided diagrams offer a clear visual representation of these complex biochemical routes. Further research to fill the existing gaps in kinetic data and to elucidate the acetylase pathway in greater detail will be crucial for a complete understanding of DAP metabolism and for the successful development of inhibitors targeting these essential bacterial processes.

References

- 1. A new robust kinetic assay for DAP epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmb.or.kr [jmb.or.kr]

- 9. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Function of Diaminopimelate Epimerase in DAP Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelate (DAP) epimerase (EC 5.1.1.7), encoded by the dapF gene, is a crucial enzyme in the lysine biosynthesis pathway of bacteria, plants, and lower eukaryotes. It catalyzes the stereochemical inversion of L,L-diaminopimelate (L,L-DAP) to meso-diaminopimelate (meso-DAP), a vital precursor for both lysine synthesis and the construction of the bacterial cell wall. The absence of this pathway in mammals makes DAP epimerase an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the function, mechanism, and regulation of DAP epimerase, with a focus on its role in DAP conversion. It includes a compilation of quantitative kinetic data, detailed experimental protocols, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are therefore of paramount importance. The bacterial lysine biosynthesis pathway presents a rich source of potential drug targets as it is essential for bacterial survival and absent in humans.[1] One of the key enzymes in this pathway is diaminopimelate (DAP) epimerase, which plays a pivotal role in the conversion of L,L-DAP to its meso-diastereomer.[2] Meso-DAP is a direct precursor to lysine and is also a critical component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1]

DAP epimerase is a pyridoxal 5'-phosphate (PLP)-independent amino acid racemase that utilizes a unique two-base catalytic mechanism involving a pair of conserved cysteine residues.[2][3] The enzyme exists as a functional dimer, with dimerization being essential for its catalytic activity. This guide will delve into the molecular intricacies of DAP epimerase, providing researchers and drug development professionals with the foundational knowledge required to exploit this enzyme as a therapeutic target.

The Role of Diaminopimelate Epimerase in the Lysine Biosynthesis Pathway

The lysine biosynthesis pathway is a multi-step process that converts aspartate into lysine. DAP epimerase catalyzes the penultimate step in the most common variant of this pathway found in bacteria and plants.[4] The pathway is tightly regulated at multiple levels to ensure an adequate supply of lysine for protein synthesis and meso-DAP for cell wall construction.

The Lysine Biosynthesis Pathway

The conversion of L-aspartate to L-lysine involves a series of enzymatic reactions. A simplified representation of the pathway leading to and involving DAP epimerase is depicted below.

Regulation of the Lysine Biosynthesis Pathway

The expression of the genes involved in lysine biosynthesis, including dapF, is often regulated by the intracellular concentration of lysine.[5] In many bacteria, this regulation occurs at the transcriptional level through a riboswitch mechanism. The "L box" is a conserved RNA element found in the leader sequence of lysine biosynthesis genes.[6] Binding of lysine to the L box induces a conformational change in the RNA, leading to premature transcription termination.

Catalytic Mechanism and Enzyme Structure

DAP epimerase employs a fascinating catalytic mechanism that does not require any cofactors. The stereoinversion is achieved through a two-base acid/base catalysis facilitated by two conserved cysteine residues located in the active site.[2]

The proposed mechanism involves the following steps:

-

The thiolate group of the first cysteine residue acts as a base and abstracts a proton from the α-carbon of L,L-DAP.

-

This generates a planar carbanionic intermediate.

-

The thiol group of the second cysteine residue then acts as an acid, donating a proton to the opposite face of the carbanion.

-

This results in the formation of meso-DAP.

The enzyme is a homodimer, and studies have shown that this dimerization is essential for its catalytic activity.[7] The active site is located at the interface between the two domains of each monomer.

Quantitative Data on DAP Epimerase Activity

The kinetic parameters of DAP epimerase have been characterized from various organisms. This data is crucial for comparative studies and for the design and evaluation of potential inhibitors.

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli | L,L-DAP | 0.124 ± 0.02 | 104 ± 4 | 8.39 x 105 | [8] |

| Anabaena sp. | L,L-DAP | 0.088 ± 0.005 | 78 ± 1 | 8.86 x 105 | [9] |

| Arabidopsis thaliana | L,L-DAP | 0.093 ± 0.009 | 71 ± 2 | 7.63 x 105 | [9] |

| Mycobacterium tuberculosis | meso-DAP | 0.33 ± 0.04 | N/A | N/A | [10] |

| Chlamydia trachomatis | L,L-DAP | N/A | N/A | N/A | [11] |

N/A: Data not available in the cited literature.

Inhibitors of Diaminopimelate Epimerase

Given its essential role in bacterial survival and its absence in mammals, DAP epimerase is a prime target for the development of novel antibiotics. Several inhibitors of this enzyme have been identified and characterized.

| Inhibitor | Organism | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference(s) |

| D,L-α-methylDAP | Anabaena sp. | Slow-binding | N/A | ~150 | [9] |

| L,L-α-methylDAP | Anabaena sp. | Slow-binding | N/A | ~250 | [9] |

| 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylate (aziDAP) | Escherichia coli | Irreversible | N/A | N/A | [12] |

| Iodoacetamide | Escherichia coli | Irreversible | N/A | N/A | [12] |

| 2-nitro-5-thiocyanatobenzoate | Mycobacterium tuberculosis | Irreversible (Sulfhydryl alkylating agent) | N/A | N/A | [13] |

| 5,5'-dithio-bis(2-nitrobenzoic acid) | Mycobacterium tuberculosis | Irreversible (Sulfhydryl alkylating agent) | N/A | N/A | [13] |

| 1,2-benzisothiazolidine-3-one | Mycobacterium tuberculosis | Irreversible (Sulfhydryl alkylating agent) | N/A | N/A | [13] |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DAP epimerase.

Recombinant Expression and Purification of DAP Epimerase

This protocol describes the expression and purification of His-tagged DAP epimerase from E. coli.

Protocol:

-

Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the dapF gene with an N- or C-terminal polyhistidine tag. Grow the culture in Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.[6]

-

Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice or by using a French press.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged DAP epimerase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6]

-

Dialysis and Size-Exclusion Chromatography: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT) to remove imidazole. For higher purity, perform size-exclusion chromatography using a column equilibrated with the storage buffer.[6]

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). Store the purified enzyme at -80°C.

DAP Epimerase Activity Assay (Coupled Spectrophotometric Assay)

This is a continuous spectrophotometric assay that couples the epimerization of L,L-DAP to the reduction of NADP+ by DAP dehydrogenase.[9]

Principle: DAP epimerase converts L,L-DAP to meso-DAP. DAP dehydrogenase then catalyzes the oxidative deamination of meso-DAP to L-Δ1-piperideine-2,6-dicarboxylate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.8

-

L,L-Diaminopimelate (substrate)

-

NADP+

-

DAP dehydrogenase (coupling enzyme)

-

Purified DAP epimerase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, L,L-DAP, and NADP+.

-

Add an excess of DAP dehydrogenase to the mixture.

-

Incubate the mixture at a constant temperature (e.g., 30°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding a small amount of purified DAP epimerase.

-

Record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction is proportional to the DAP epimerase activity.

High-Throughput Screening (HTS) for DAP Epimerase Inhibitors

This protocol outlines a general procedure for a high-throughput screen to identify inhibitors of DAP epimerase using the coupled spectrophotometric assay in a microplate format.[14]

Procedure:

-

Compound Plating: Dispense a small volume of each compound from a chemical library into the wells of a 384-well microplate. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Enzyme Addition and Pre-incubation: Add a solution of purified DAP epimerase to each well and pre-incubate for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate (L,L-DAP), NADP+, and the coupling enzyme (DAP dehydrogenase).

-

Kinetic Reading: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction rates for each well. Identify "hits" as compounds that significantly reduce the reaction rate compared to the no-inhibitor control.

-

Hit Confirmation and IC50 Determination: Confirm the activity of the primary hits by re-testing. For confirmed hits, perform dose-response experiments with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Diaminopimelate epimerase stands out as a highly promising target for the development of novel antibacterial drugs. Its essential role in both lysine biosynthesis and cell wall formation, coupled with its absence in mammals, provides a clear therapeutic window. This technical guide has summarized the current understanding of DAP epimerase's function, mechanism, and regulation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers actively engaged in the study of this enzyme and for professionals in the pharmaceutical industry seeking to develop new antimicrobial therapies. Further research into the structure-function relationships of DAP epimerase from various pathogenic bacteria and the development of potent and specific inhibitors will be crucial in the fight against antibiotic resistance.

References

- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Diaminopimelate epimerase - Wikipedia [en.wikipedia.org]

- 5. Regulation of expression and nucleotide sequence of the Escherichia coli dapD gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallization and preliminary X-ray diffraction analysis of diaminopimelate epimerase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chlamydia trachomatis dapF Encodes a Bifunctional Enzyme Capable of Both d-Glutamate Racemase and Diaminopimelate Epimerase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Characterization of Mycobacterium tuberculosis diaminopimelic acid epimerase: paired cysteine residues are crucial for racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Diaminopimelic Acid: A Central Precursor in Lysine Synthesis and a Key Target for Novel Antimicrobials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid for animals and humans, is a vital component of proteins and plays a crucial role in various physiological processes. While eukaryotes predominantly synthesize lysine via the α-aminoadipate (AAA) pathway, most bacteria, archaea, and plants utilize the diaminopimelic acid (DAP) pathway.[1][2] This metabolic divergence presents a compelling opportunity for the development of targeted antimicrobial agents, as inhibitors of the DAP pathway would exhibit selectivity for pathogens with minimal off-target effects in humans.[3] Diaminopimelic acid (DAP) is not only a direct precursor to L-lysine but is also an essential component of the peptidoglycan cell wall in many bacteria, further underscoring the pathway's significance for bacterial viability.[1][4] This technical guide provides a comprehensive overview of the DAP pathway, its enzymatic machinery, regulatory mechanisms, and key experimental methodologies for its investigation, tailored for professionals in research and drug development.

The Diaminopimelic Acid (DAP) Biosynthetic Pathway

The DAP pathway commences with L-aspartate and culminates in the synthesis of L-lysine. The initial series of reactions, converting L-aspartate to tetrahydrodipicolinate (THDP), is common to all variations of the pathway. The subsequent conversion of THDP to meso-diaminopimelate (meso-DAP) is the defining feature that distinguishes the four known variants of the DAP pathway: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[5][6]

Common Pathway: Aspartate to Tetrahydrodipicolinate

The synthesis begins with the phosphorylation of L-aspartate to L-aspartyl-β-phosphate, a reaction catalyzed by Aspartokinase (AK) . This is a critical regulatory point, often subject to feedback inhibition by lysine and other downstream amino acids.[5][7] Subsequently, Aspartate-semialdehyde Dehydrogenase (Asd) reduces L-aspartyl-β-phosphate to L-aspartate-semialdehyde. The first committed step of the DAP pathway is the condensation of L-aspartate-semialdehyde and pyruvate by Dihydrodipicolinate Synthase (DHDPS) to form dihydrodipicolinate.[6][8] This enzyme is another key site of allosteric regulation by L-lysine.[9][10] Finally, Dihydrodipicolinate Reductase (DHDPR) reduces dihydrodipicolinate to tetrahydrodipicolinate (THDP).[5]

Variants of the DAP Pathway: THDP to meso-DAP

From THDP, the pathway diverges into four main branches to produce meso-DAP:

-

The Succinylase Pathway: This is the most widespread variant in bacteria.[6] It involves four enzymatic steps:

-

Tetrahydrodipicolinate N-succinyltransferase (DapD): Succinylates THDP.[11]

-

N-succinyl-L,L-diaminopimelate aminotransferase (DapC): Catalyzes the amination of the succinylated intermediate.[12]

-

N-succinyl-diaminopimelate desuccinylase (DapE): Removes the succinyl group to yield L,L-DAP.[3]

-

Diaminopimelate Epimerase (DapF): Converts L,L-DAP to meso-DAP.[13]

-

-

The Acetylase Pathway: Analogous to the succinylase pathway, this variant utilizes acetylated intermediates and is found in certain Bacillus species.[6]

-

The Dehydrogenase Pathway: This is a more direct route found in some Gram-positive bacteria, including Corynebacterium glutamicum.[5][6] It involves a single enzymatic step where meso-Diaminopimelate Dehydrogenase (Ddh) directly converts THDP to meso-DAP.[14]

-

The Aminotransferase Pathway: This recently discovered pathway is present in some bacteria, archaea, and plants.[2][15] A single enzyme, L,L-Diaminopimelate Aminotransferase (DapL) , directly converts THDP to L,L-DAP, which is then epimerized to meso-DAP by DapF.[15]

Final Step: meso-DAP to L-Lysine

The final and common step in all DAP pathway variants is the decarboxylation of meso-DAP to L-lysine, catalyzed by Diaminopimelate Decarboxylase (DAPDC or LysA) .[16]

Caption: Overview of the Diaminopimelic Acid (DAP) pathway for L-lysine biosynthesis, highlighting the four main variants.

Regulation of the DAP Pathway

The biosynthesis of lysine is tightly regulated to meet cellular demands while conserving energy and resources. Regulation occurs at both the enzymatic and genetic levels.

Allosteric Regulation

-

Aspartokinase (AK): As the first enzyme in the common pathway, AK is a primary site of feedback inhibition. In many bacteria, including E. coli, there are multiple AK isoenzymes, each regulated by different end products of the aspartate pathway (lysine, threonine, and methionine).[5][7] In Corynebacterium glutamicum, a single AK is concertedly inhibited by lysine and threonine.[5]

-

Dihydrodipicolinate Synthase (DHDPS): The first committed enzyme of the DAP pathway, DHDPS, is allosterically inhibited by the final product, L-lysine.[9][10] The sensitivity to lysine inhibition varies between species, with plant DHDPS being highly sensitive, while some bacterial counterparts are less so.[17]

Transcriptional Regulation

The expression of the dap genes is also subject to regulation. In E. coli, several dap genes are repressed by lysine. For instance, the expression of dapA (encoding DHDPS) is regulated by the intracellular concentration of diaminopimelic acid, while the expression of dapB and dapD is repressed by lysine.[3][17][18] In C. glutamicum, the synthesis of diaminopimelate decarboxylase is repressed in the presence of lysine.[5][6]

Caption: Key regulatory mechanisms in the DAP pathway, including allosteric feedback inhibition and transcriptional repression by L-lysine.

Quantitative Data

The following tables summarize key quantitative data for enzymes of the DAP pathway from various organisms. This information is crucial for metabolic modeling, strain engineering, and inhibitor design.

Table 1: Kinetic Parameters of Key DAP Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| DAPDC | Escherichia coli | meso-DAP | 0.97 | 55 | 5.67 x 104 | [4] |

| Mycobacterium tuberculosis | meso-DAP | 1.62 | 28 | 1.73 x 104 | [4] | |

| Bacillus anthracis | meso-DAP | 0.68 | 58 | 8.53 x 104 | [4] | |

| Cyanothece sp. ATCC 51142 | meso-DAP | 1.20 | 1.68 | 1.40 x 103 | [16] | |

| DapF | Escherichia coli | L,L-DAP | 0.124 | 104 | 8.39 x 105 | [19] |

| DapE | Haemophilus influenzae | N-succinyl-L,L-DAP | 1.3 | 200 | 1.54 x 105 | [3] |

| Escherichia coli | N-succinyl-L,L-DAP | 0.4 | 267 | 6.68 x 105 | [20] | |

| DapL | Methanocaldococcus jannaschii | L,L-DAP | 0.0828 | 0.39 (μmol min-1 mg-1) | - | [21] |

| Chlamydomonas reinhardtii | L,L-DAP | 0.3 | 11.6 (μmol min-1 mg-1) | - | [22] | |

| DHDPS | Escherichia coli | - | - | - | - | |

| Thermotoga maritima | - | - | - | - | ||

| Ddh | Symbiobacterium thermophilum | Phenylpyruvic acid | 19.6 | 0.44 | - | [23] |

Note: Kinetic parameters can vary depending on assay conditions. Please refer to the original publications for detailed experimental conditions.

Table 2: Allosteric Inhibition of DHDPS by L-Lysine

| Organism | I0.5 (μM) | Reference(s) |

| Plant DHDPS (general) | 10 | [17] |

| Escherichia coli | 200 - 1000 | [17] |

| Escherichia coli (Ki) | 300 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DAP-lysine pathway.

Protocol 1: Cloning and Expression of DAP Pathway Enzymes

This protocol describes the general workflow for producing recombinant DAP pathway enzymes for in vitro studies.

Caption: A generalized workflow for the cloning, expression, and purification of DAP pathway enzymes.

Methodology:

-

Gene Amplification: The gene of interest (e.g., dapA, dapD, lysA) is amplified from the genomic DNA of the source organism using Polymerase Chain Reaction (PCR) with specific primers.

-

Vector Ligation: The amplified PCR product is ligated into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain.

-

Selection and Verification: Transformed cells are plated on selective media, and colonies are screened for the presence of the correct insert by colony PCR and DNA sequencing.

-

Protein Expression: A verified clone is grown in a liquid culture, and protein expression is induced (e.g., with IPTG for lac-based promoters).

-

Cell Lysis and Purification: Cells are harvested and lysed, and the recombinant protein is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Characterization: The purity and concentration of the enzyme are determined (e.g., by SDS-PAGE and Bradford assay) before use in subsequent assays.

Protocol 2: Enzyme Assay for Dihydrodipicolinate Synthase (DHDPS)

This assay measures the activity of DHDPS by quantifying the formation of its product, which reacts with o-aminobenzaldehyde to produce a colored adduct.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Pyruvate solution (35 mM)

-

L-aspartic-β-semialdehyde (L-ASA) solution (2 mM)

-

o-aminobenzaldehyde solution (0.5 mg/ml in ethanol)

-

Trichloroacetic acid (TCA) solution (12%)

-

Purified DHDPS enzyme or cell extract

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, and L-ASA.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DHDPS enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding the TCA solution.

-

Add the o-aminobenzaldehyde solution and incubate in the dark for color development.

-

Measure the absorbance at 520 nm.

-

Calculate the enzyme activity based on a standard curve or the molar extinction coefficient of the colored product.

Protocol 3: Coupled Enzyme Assay for Diaminopimelate Decarboxylase (DAPDC)

This continuous spectrophotometric assay couples the production of lysine by DAPDC to the oxidation of NADH by saccharopine dehydrogenase (SDH).[8][24]

Reagents:

-

Tris-HCl buffer (200 mM, pH 8.0)

-

meso-Diaminopimelate (meso-DAP) solution (variable concentrations)

-

Saccharopine dehydrogenase (SDH)

-

NADH solution (0.16 mM)

-

α-ketoglutarate solution (25 mM)

-

Pyridoxal-5'-phosphate (PLP) solution (0.1 mM)

-

Purified DAPDC enzyme

Procedure:

-

Prepare a pre-initiation mixture in a cuvette containing Tris-HCl buffer, meso-DAP, SDH, NADH, α-ketoglutarate, and PLP.

-

Incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the DAPDC enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine kinetic parameters (Km and Vmax) by varying the concentration of meso-DAP and fitting the data to the Michaelis-Menten equation.

Protocol 4: 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

General Workflow:

-

13C-Labeling Experiment: Cells are cultured in a defined medium containing a 13C-labeled substrate (e.g., [1-13C]glucose).

-

Metabolite Extraction and Analysis: After reaching a metabolic steady state, intracellular metabolites (particularly proteinogenic amino acids) are extracted and their mass isotopomer distributions are determined using techniques like GC-MS or LC-MS/MS.

-

Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed.

-

Flux Estimation: The measured mass isotopomer distributions are used to constrain the metabolic model, and computational algorithms are employed to estimate the intracellular metabolic fluxes that best fit the experimental data.

Conclusion and Future Perspectives

The diaminopimelic acid pathway for lysine biosynthesis is a cornerstone of primary metabolism in a vast array of microorganisms and plants. Its absence in mammals makes it an exceptionally attractive target for the development of novel antibiotics and herbicides. A thorough understanding of the pathway's enzymology, regulation, and genetics is paramount for exploiting it for therapeutic and biotechnological purposes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their work in this critical area. Future research will likely focus on the discovery and characterization of inhibitors for the various DAP pathway enzymes, the engineering of feedback-resistant enzymes for enhanced lysine production in industrial microorganisms, and a deeper understanding of the intricate regulatory networks that govern this essential metabolic route.

References

- 1. A new robust kinetic assay for DAP epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Regulation of enzymes of lysine biosynthesis in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of expression and nucleotide sequence of the Escherichia coli dapD gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinyldiaminopimelate transaminase - Wikipedia [en.wikipedia.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Diaminopimelate dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 16. Kinetic and homology model analysis of diaminopimelate decarboxylase from Cyanothece sp. ATCC 51142: unveiling a key enzyme in lysine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Bacterial N-succinyl-L-diaminopimelic acid desuccinylase. Purification, partial characterization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Significance of 2,6-Diaminopimelic Acid in Actinomycetes: A Chemotaxonomic and Drug Development Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the biology of many bacteria, including the industrially and medically significant phylum Actinobacteria. As a key component of the bacterial cell wall peptidoglycan and a crucial intermediate in the biosynthesis of lysine, DAP has garnered considerable attention in the fields of bacterial taxonomy, physiology, and antimicrobial drug development. This technical guide provides a comprehensive overview of the occurrence of DAP in actinomycetes, focusing on its structural diversity, biosynthetic pathway, and the analytical methods used for its detection and quantification.

The Role and Structural Diversity of 2,6-Diaminopimelic Acid

2,6-Diaminopimelic acid is integral to the structure and integrity of the bacterial cell wall. It is a diamino acid that forms cross-links between the glycan chains of peptidoglycan, a rigid polymer that encases the bacterial cell and protects it from osmotic stress.[1] The stereochemistry of the DAP isomer present in the peptidoglycan is a critical chemotaxonomic marker for the classification of actinomycetes.[2]

There are three main stereoisomers of DAP:

-

LL-diaminopimelic acid (LL-DAP): This isomer is found in the cell walls of a wide range of bacteria.

-

meso-diaminopimelic acid (meso-DAP): This is the most common isomer found in the peptidoglycan of Gram-negative bacteria and is also prevalent in many actinomycetes.[1]

-

DD-diaminopimelic acid (DD-DAP): This isomer is less common but has been detected in some bacteria.

The specific DAP isomer, along with other chemical markers such as whole-cell sugars and fatty acids, is used to classify actinomycetes into different cell wall chemotypes.[2] This classification system is a powerful tool for the identification and differentiation of various actinomycete genera.

Data Presentation: Distribution of DAP Isomers in Actinomycete Genera

The presence of a specific DAP isomer is a key characteristic used in the chemotaxonomy of actinomycetes. The following table summarizes the distribution of LL-DAP and meso-DAP across various actinomycete genera, categorized by their cell wall chemotype.

| Cell Wall Chemotype | Major Diamino Acid | Representative Actinomycete Genera |

| Type I | LL-DAP | Streptomyces, Arachnia, Nocardioides, Streptoverticillium[2] |

| Type II | meso-DAP | Actinoplanes, Ampullariella, Dactylosporangium, Micromonospora[2] |

| Type III | meso-DAP | Actinomadura, Microbispora, Microtetraspora, Nocardiopsis, Streptosporangium, Thermoactinomyces[1] |

| Type IV | meso-DAP | Mycobacterium, Nocardia, Corynebacterium, Rhodococcus[1] |

| Mixed | LL-DAP and meso-DAP | Kitasatosporia[3] |

Experimental Protocols for DAP Analysis

The determination of the DAP isomer present in the cell wall of an actinomycete is a fundamental step in its chemotaxonomic characterization. The following protocols provide detailed methodologies for the hydrolysis of bacterial cells and the subsequent analysis of DAP isomers using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Whole-Cell Hydrolysis

This protocol describes the acid hydrolysis of whole actinomycete cells to release the constituent amino acids from the peptidoglycan.

Materials:

-

Freeze-dried actinomycete cells

-

6 M Hydrochloric acid (HCl)

-

Screw-cap glass tubes (Pyrex)

-

Heating block or oven

-

Centrifuge

-

Rotary evaporator or vacuum centrifuge

-

Deionized water

Procedure:

-

Weigh approximately 10 mg of freeze-dried cells into a screw-cap glass tube.

-

Add 1 ml of 6 M HCl to the tube.

-

Securely tighten the cap and place the tube in a heating block or oven at 100°C for 18-24 hours.

-

After hydrolysis, allow the tube to cool to room temperature.

-

Centrifuge the tube at 5,000 x g for 10 minutes to pellet any cell debris.

-

Carefully transfer the supernatant (hydrolysate) to a new tube.

-

Evaporate the HCl from the hydrolysate using a rotary evaporator or a vacuum centrifuge.

-

Resuspend the dried hydrolysate in a known volume of deionized water (e.g., 100-500 µl) for subsequent analysis.

Thin-Layer Chromatography (TLC) for DAP Isomer Analysis

TLC is a rapid and cost-effective method for the qualitative analysis of DAP isomers. This protocol is adapted from methods described for the chemotaxonomy of actinomycetes.[4][5]

Materials:

-

Cellulose TLC plates

-

Solvent system: Methanol:Water:6 M HCl:Pyridine (80:26:4:10, v/v/v/v)

-

DAP standards (LL-DAP and meso-DAP)

-

Ninhydrin spray reagent (0.2% ninhydrin in acetone)

-

Capillary tubes for spotting

-

TLC developing tank

-

Oven or heat gun

Procedure:

-

Prepare the TLC developing tank by adding the solvent system to a depth of approximately 1 cm and allowing the atmosphere to saturate for at least 30 minutes.

-

Using a capillary tube, spot a small amount (1-5 µl) of the cell hydrolysate onto the origin line of the cellulose TLC plate.

-

Spot the LL-DAP and meso-DAP standards on the same plate, alongside the sample.

-

Place the TLC plate in the developing tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and mark the solvent front.

-

Dry the plate in a fume hood.

-

Spray the plate evenly with the ninhydrin reagent.

-

Heat the plate in an oven at 100-110°C for 5-10 minutes, or with a heat gun, until the amino acid spots become visible (typically purple or yellow).

-

Compare the Rf values of the spots in the sample hydrolysate with those of the DAP standards to identify the isomer present. LL-DAP typically has a higher Rf value than meso-DAP in this solvent system.

High-Performance Liquid Chromatography (HPLC) for DAP Isomer Analysis

HPLC provides a more quantitative and sensitive method for the separation and identification of DAP isomers. The following protocol is a general guideline based on established methods involving pre-column derivatization.[3][6]

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA) with a thiol, or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC))

-

Mobile phase solvents (e.g., acetonitrile, methanol, and an aqueous buffer)

-

DAP standards (LL-DAP, meso-DAP, and DD-DAP)

-

Cell hydrolysate (prepared as in section 3.1)

Procedure:

-

Derivatization:

-

Mix a small volume of the cell hydrolysate (e.g., 10 µl) with the derivatization reagent according to the manufacturer's instructions or a published protocol. The reaction conditions (pH, temperature, and time) are critical for complete derivatization.

-

Derivatize the DAP standards in the same manner.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the derivatized sample onto the column.

-

Run a gradient elution program, typically increasing the concentration of the organic solvent (e.g., acetonitrile or methanol) over time to separate the derivatized amino acids.

-

Monitor the elution of the DAP isomers using the appropriate detector wavelength (e.g., excitation and emission wavelengths for fluorescence detection of OPA derivatives, or UV absorbance for GITC derivatives).

-

-

Data Analysis:

-

Identify the DAP isomer peaks in the sample chromatogram by comparing their retention times with those of the derivatized standards.

-

Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve generated from the analysis of known concentrations of the DAP standards.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to 2,6-diaminopimelic acid in actinomycetes.

Peptidoglycan Structure in Actinomycetes

Caption: Generalized structure of actinomycete peptidoglycan showing the glycan backbone and cross-linked peptide stems containing DAP.

DAP Biosynthetic Pathway

Caption: The succinylase variant of the 2,6-diaminopimelic acid biosynthetic pathway leading to lysine and peptidoglycan.

Experimental Workflow for DAP Isomer Analysis